molecular formula C31H37N3O5 B12029412 1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate CAS No. 769153-28-8

1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate

Cat. No.: B12029412
CAS No.: 769153-28-8
M. Wt: 531.6 g/mol
InChI Key: VAVRVVFVJHZMGE-QNKGDIEWSA-N
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Description

1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a decanoylamino group, a naphthyl ring, and a methoxybenzoate moiety. The compound’s molecular formula is C27H35N3O4, and it has a molecular weight of 465.598 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of decanoylaminoacetyl chloride with carbohydrazide, followed by the reaction with 2-naphthylamine and 4-methoxybenzoyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s hydrophobic and hydrophilic regions allow it to interact with cell membranes, potentially affecting membrane integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is unique due to its specific combination of functional groups and molecular structure.

Properties

CAS No.

769153-28-8

Molecular Formula

C31H37N3O5

Molecular Weight

531.6 g/mol

IUPAC Name

[1-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

InChI

InChI=1S/C31H37N3O5/c1-3-4-5-6-7-8-9-14-29(35)32-22-30(36)34-33-21-27-26-13-11-10-12-23(26)17-20-28(27)39-31(37)24-15-18-25(38-2)19-16-24/h10-13,15-21H,3-9,14,22H2,1-2H3,(H,32,35)(H,34,36)/b33-21+

InChI Key

VAVRVVFVJHZMGE-QNKGDIEWSA-N

Isomeric SMILES

CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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